molecular formula C10H18ClNO2 B8780041 (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Cat. No. B8780041
M. Wt: 219.71 g/mol
InChI Key: CHVSZCHUIDYZIU-UHFFFAOYSA-N
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Patent
US08106059B2

Procedure details

The product of Step 4, 2-tert-butyl 1-ethyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate, was dissolved in anhydrous 4N hydrochloric acid/dioxane for 1 hour at room temperature, and the solvent removed under reduced pressure, to provide racemic (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride as a white solid.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-tert-butyl 1-ethyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:5]2[CH2:6][CH2:7][CH2:8][CH:4]2[CH2:3][N:2]1C(OC(C)(C)C)=O.[ClH:21].O1CCOCC1>>[ClH:21].[CH:1]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:5]2[CH2:6][CH2:7][CH2:8][CH:4]2[CH2:3][NH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(N(CC2C1CCC2)C(=O)OC(C)(C)C)C(=O)OCC
Name
2-tert-butyl 1-ethyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(N(CC2C1CCC2)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08106059B2

Procedure details

The product of Step 4, 2-tert-butyl 1-ethyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate, was dissolved in anhydrous 4N hydrochloric acid/dioxane for 1 hour at room temperature, and the solvent removed under reduced pressure, to provide racemic (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride as a white solid.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-tert-butyl 1-ethyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:5]2[CH2:6][CH2:7][CH2:8][CH:4]2[CH2:3][N:2]1C(OC(C)(C)C)=O.[ClH:21].O1CCOCC1>>[ClH:21].[CH:1]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:5]2[CH2:6][CH2:7][CH2:8][CH:4]2[CH2:3][NH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(N(CC2C1CCC2)C(=O)OC(C)(C)C)C(=O)OCC
Name
2-tert-butyl 1-ethyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(N(CC2C1CCC2)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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